molecular formula C17H11NO5S B3396845 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile CAS No. 1019137-89-3

3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile

Cat. No.: B3396845
CAS No.: 1019137-89-3
M. Wt: 341.3 g/mol
InChI Key: DMPMVGXRLZKRSZ-UHFFFAOYSA-N
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Description

3-[(8-Methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is a synthetic hybrid compound designed for advanced pharmaceutical and agrochemical research. It strategically incorporates two pharmacologically significant moieties: an 8-methoxycoumarin unit and a benzonitrile group, linked by a sulfonyl bridge. The coumarin core is a privileged structure in medicinal chemistry, well-documented for its broad biological activities. Research indicates that coumarin derivatives, particularly those with substitutions on the core nucleus, exhibit potent antibacterial properties against a broad spectrum of bacteria, including multidrug-resistant (MDR) strains . Furthermore, specific coumarin derivatives have demonstrated significant anti-inflammatory, antioxidant, and anti-proliferative effects . The benzonitrile group is a common feature in many active compounds and agrochemicals, often contributing to target binding and influencing the molecule's physicochemical properties. The sulfonyl linker can enhance metabolic stability and provides a versatile handle for further chemical modification. While the specific biological data for this exact compound may be limited, its structure positions it as a highly promising scaffold for developing novel investigational agents. Potential research applications include screening for new antibacterial therapies to combat MDR pathogens , exploring antifungal agents for plant pathology studies targeting Fusarium species , and investigating mechanisms of action related to its composite functional groups. This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(8-methoxy-2-oxochromen-3-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S/c1-22-14-7-3-5-12-9-15(17(19)23-16(12)14)24(20,21)13-6-2-4-11(8-13)10-18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPMVGXRLZKRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile typically involves multiple steps:

  • Formation of the Chromen-2-one Core: : The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

  • Methoxylation: : The chromen-2-one core is then methoxylated at the 8-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

  • Sulfonylation: : The methoxylated chromen-2-one is then subjected to sulfonylation. This involves reacting the compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Nitrile Introduction: : Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonylated intermediate with a suitable nitrile source under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The benzonitrile moiety undergoes characteristic transformations:

a. Hydrolysis to Carboxylic Acid

  • Reaction :
     CNH2O H+/OH COOH\text{ CN}\xrightarrow{\text{H}_2\text{O H}^+/\text{OH}^-}\text{ COOH}

  • Conditions :

    • Acidic (H2_2SO4_4) or basic (NaOH) hydrolysis under reflux .

    • Yields for analogous nitriles: 65–90% .

b. Nucleophilic Additions

  • Formation of Amidines : Reaction with amines (e.g., NH3_3, RNH2_2) under Lewis acid catalysis .

  • Electrochemical Reduction : Nitro/nitrile reduction pathways observed in similar coumarins (e.g., cyclic voltammetry at −500 mV) .

Coumarin Core Reactivity

The 8-methoxy-2-oxo-2H-chromen scaffold participates in:

a. Condensation Reactions

  • Hydrazone Formation :
    Coumarin carbonyl+HydrazineHydrazone derivatives\text{Coumarin carbonyl}+\text{Hydrazine}\rightarrow \text{Hydrazone derivatives}

    • Yields: 60–78% under microwave-assisted conditions .

b. Electrophilic Substitution

  • Nitration/Sulfonation : Directed by the electron-rich methoxy group at C8, though steric hindrance from the sulfonyl group limits reactivity at C3 .

Derivatization and Functionalization

a. Sulfonyl Group Modifications

  • Nucleophilic Displacement : Reactivity with amines or thiols to form sulfonamides or sulfides .

  • Reduction : Conversion to thioether derivatives using LiAlH4_4 .

b. Hybrid Heterocycle Synthesis

  • Thiadiazole-Selenazole Hybrids :

    • Example: Reaction with 2-amino-5-mercapto-1,3,4-thiadiazole under PEG-400 catalysis yields fused heterocycles (38–72% yields) .

Biological and Pharmacological Relevance

While direct data on the target compound is limited, structurally related sulfonyl-coumarins exhibit:

  • Anticancer Activity : Inhibition of L1210 leukemia and MCF-7 breast cancer cells (IC50_{50} < 10 μM) .

  • Fluorescence Applications : Coumarin derivatives are utilized in bioimaging due to their emissive properties .

Stability and Degradation

  • Photoreduction : Under UV light, coumarin derivatives undergo [2+2] cycloaddition or dimerization .

  • Hydrolytic Sensitivity : The sulfonyl linkage is stable under physiological conditions but hydrolyzes in strong acids/bases .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H11NO5S
Molecular Weight : 341.34 g/mol
IUPAC Name : 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile

The compound features a chromenone core, which is known for its biological activity, particularly in pharmacology. The sulfonyl and nitrile groups contribute to its chemical reactivity and potential applications in drug design.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. Research indicates that derivatives of chromenone structures can inhibit various cancer cell lines and modulate inflammatory pathways.

Case Study Example :
A study demonstrated that similar chromenone derivatives exhibited significant cytotoxic effects on breast cancer cells (MCF-7) through apoptosis induction. The mechanism involved the inhibition of NF-kB signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Research has highlighted the compound's potential as an antioxidant , which is crucial for combating oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the methoxy group on the chromenone ring, enhancing electron donation capabilities.

Activity Type Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of NF-kB

Material Science

In material science, the compound can be utilized in developing new organic materials with specific optical properties. Its unique structure allows for tuning electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Experimental Insights :
Research has shown that incorporating chromenone derivatives into polymer matrices can enhance the photostability and efficiency of organic solar cells .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the chromenone core.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Nitration to form the benzonitrile moiety.

These steps require careful optimization to maximize yield and purity.

Mechanism of Action

The mechanism of action of 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl and nitrile groups may enhance binding affinity and specificity, leading to potent biological effects. Pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues from Coumarin Derivatives

Compound 10 (2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile)

  • Structure: Features two 8-ethoxycoumarin units attached to a benzonitrile core via amino linkages.
  • Key Data: Melting point: 330–332°C . IR: Strong absorption at 2,206 cm⁻¹ (C≡N) and 1,720 cm⁻¹ (C=O) . Synthesis yield: 75% using piperidine-catalyzed condensation in methanol .
  • Comparison: The ethoxy substituent (vs. methoxy in the target compound) increases hydrophobicity.

3-{[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile

  • Structure: Contains a pyrimidinone ring linked via a sulfanyl (-S-) group to benzonitrile.
  • Key Data :
    • Molecular formula: C₁₃H₁₁N₃OS; molar mass: 257.31 g/mol .
  • Comparison: The sulfanyl group (vs. sulfonyl) reduces electron-withdrawing effects, altering reactivity. Pyrimidinone substitution diverges from the coumarin scaffold, affecting biological target specificity .

Sulfonyl-Linked Benzonitrile Derivatives

3-[(2-Amino-1H-1,3-benzodiazol-1-yl)sulfonyl]benzonitrile (PR2)

  • Structure : Benzodiazole (benzimidazole analogue) replaces the coumarin system.
  • Key Data :
    • Synthesis: Prepared via Method A (conditions unspecified) with yields up to 84% .
  • Absence of the coumarin C=O group reduces redox activity compared to the target compound .

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic Acid

  • Structure : Sulfonyl links a fluorophenyl group to a propionic acid backbone.
  • Key Data :
    • Synthesis: Optimized for cost efficiency using thionyl chloride activation .
  • Comparison :
    • The carboxylic acid group (vs. benzonitrile) increases solubility in polar solvents.
    • Fluorine substitution enhances metabolic stability, a feature absent in the methoxy-coumarin system .

Electronic and Functional Group Variations

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (OLED Derivative)

  • Structure: Combines phenoxazine, carbazole, and benzonitrile for thermally activated delayed fluorescence (TADF).
  • Key Data :
    • Application: Used in OLEDs due to extended conjugation and TADF properties .
  • Comparison: The multi-ring system (phenoxazine-carbazole) contrasts with the simpler coumarin framework, enabling broader emission spectra. Sulfonyl absence limits electron-deficient character compared to the target compound .

Key Research Findings

  • Substituent Effects : Methoxy/ethoxy groups on coumarin influence solubility and π-stacking, while sulfonyl vs. sulfanyl linkages modulate electronic properties and reactivity .
  • Synthetic Efficiency: Piperidine catalysis in methanol achieves high yields (75%) for coumarin derivatives, whereas thionyl chloride activation improves cost efficiency for fluorophenyl analogues .
  • Application Potential: Benzonitrile derivatives with extended conjugation (e.g., OLED materials) exhibit tailored optoelectronic properties, unlike simpler coumarin systems .

Biological Activity

The compound 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile, identified by its CAS number 1019137-89-3, is a synthetic organic compound belonging to the class of sulfonyl derivatives. Its structure includes a coumarin moiety, which is known for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to detail the biological activities associated with this compound based on diverse research findings.

  • Molecular Formula : C17H11NO5S
  • Molar Mass : 341.34 g/mol

Antitumor Activity

Research has indicated that compounds with a coumarin structure exhibit significant antitumor activity. A study focusing on similar sulfonyl derivatives demonstrated that they effectively inhibited tumor cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast cancer cells such as MDA-MB-231 and MCF-7 .

Anti-inflammatory Properties

Compounds derived from coumarins have shown promising results in reducing inflammation. For instance, studies have reported that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial potential of sulfonyl derivatives has been explored extensively. In vitro studies reveal that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of the methoxy group at the 8-position of the chromenone core enhances its lipophilicity, thereby improving cellular uptake and bioavailability. Additionally, the sulfonyl group contributes to its ability to interact with various biological targets, facilitating its therapeutic effects .

Case Studies

  • Anticancer Efficacy : A recent study investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile, and how are intermediates characterized?

  • Methodology : The compound is synthesized via sulfonylation reactions, where a chromenone derivative reacts with a sulfonyl chloride intermediate. For example, benzenesulfonyl chloride derivatives are used to introduce the sulfonyl group . Intermediates are characterized using spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity (e.g., chemical shifts for sulfonyl and benzonitrile groups) .
  • FT-IR to identify functional groups like C≡N (~2200 cm⁻¹) and sulfonyl S=O (~1350-1150 cm⁻¹) .
  • UV-Vis spectroscopy to analyze π→π* transitions in the chromenone moiety .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in chromenone) and carbon backbone .
  • FT-Raman/IR : Detects vibrations in the sulfonyl and nitrile groups .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M−H]⁻ peaks in ESI-MS) and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Protocols :

  • Use personal protective equipment (PPE) : gloves, lab coat, and eye protection to avoid skin/eye contact .
  • Work in a well-ventilated fume hood to prevent inhalation of dust or vapors .
  • Store in sealed containers away from ignition sources due to potential flammability of nitrile groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, NBO analysis) enhance understanding of this compound’s electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity (e.g., nucleophilic/electrophilic sites) .
  • Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions (e.g., charge transfer between sulfonyl and chromenone groups) .
  • Fukui indices identify regions prone to electrophilic attack, aiding in derivatization strategies .

Q. How is SHELX software applied in refining the crystal structure of this compound?

  • Workflow :

  • Data Collection : High-resolution X-ray diffraction data are indexed and integrated using SHELXS .
  • Structure Solution : Direct methods (SHELXD) locate heavy atoms, followed by iterative refinement (SHELXL) to optimize bond lengths, angles, and thermal parameters .
  • Validation : R-factors and residual electron density maps assess model accuracy .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Strategies :

  • Cross-validation : Compare NMR/IR data with X-ray-derived bond lengths and angles to confirm functional group assignments .
  • Dynamic vs. Static Disorder : Use temperature-dependent crystallography to distinguish between true structural features and thermal motion artifacts .
  • Synchrotron Radiation : High-flux X-rays improve resolution for ambiguous electron density regions .

Q. What potential applications in materials science exist for this compound, based on structural analogs?

  • Emerging Uses :

  • OLEDs : Benzonitrile derivatives with extended π-systems (e.g., phenoxazine-carbazole hybrids) exhibit thermally activated delayed fluorescence (TADF) for energy-efficient displays .
  • Nonlinear Optics (NLO) : The sulfonyl-chromenone moiety may enhance hyperpolarizability, making it a candidate for NLO materials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile
Reactant of Route 2
3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile

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